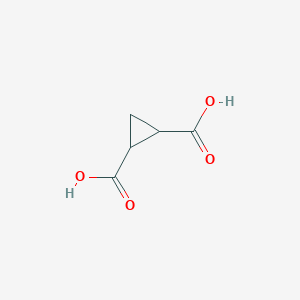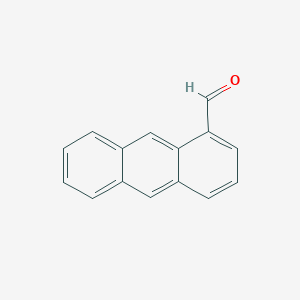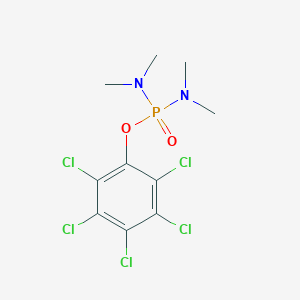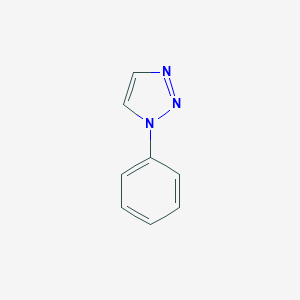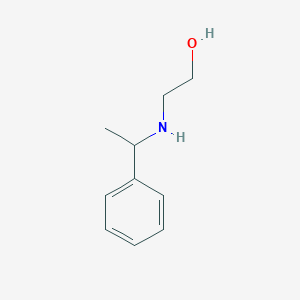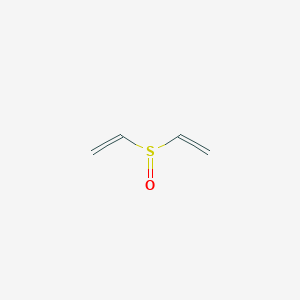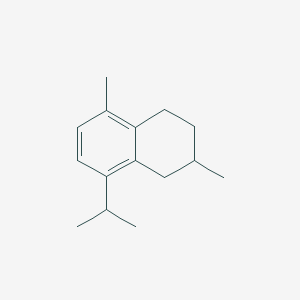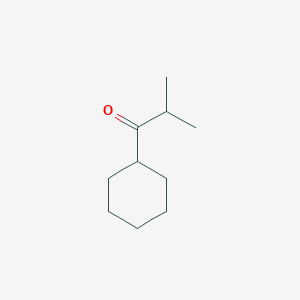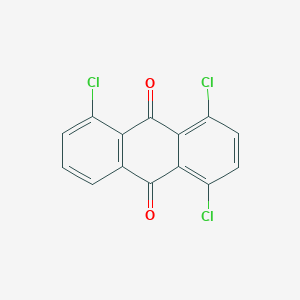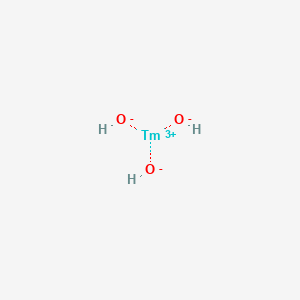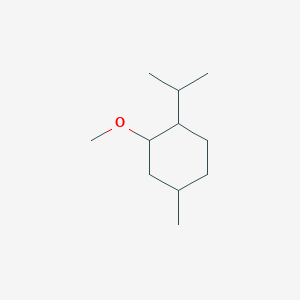
Cyclohexane, 2-methoxy-4-methyl-1-(1-methylethyl)-, (1S,2R,4R)-
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of cyclohexane derivatives involves various chemical reactions that are designed to introduce or modify functional groups within the cyclohexane framework. For example, 1,3-Dipolar Cycloaddition to Tricarbonyl[(1−4-η)-2- methoxy-5-methylenecyclohexa-1,3-diene]iron illustrates a method for constructing a spiro[4.5]decane system, showcasing the versatility of cyclohexane derivatives in synthetic chemistry (Ong & Chien, 1996).
Molecular Structure Analysis
The molecular structure of cyclohexane derivatives, including their stereochemistry and conformations, is crucial for understanding their chemical behavior. Studies such as the synthesis and crystal structure of 1-(Cyano(4-methoxyphenyl)methyl)cyclohexyl Acetate reveal how the cyclohexane ring can adopt a chair conformation, a key feature influencing its reactivity and interactions (Mantelingu et al., 2007).
Chemical Reactions and Properties
Cyclohexane derivatives participate in a wide range of chemical reactions, highlighting their reactivity and potential applications in synthesis. For instance, reactions involving tricarbonyl[(1-4-η)-2-methoxy-5-vinylidene-cyclohexa-1,3-diene]iron derivatives with carbene show (2+1) cycloaddition, leading to the rapid synthesis of spiro[2,5]octane, demonstrating the synthetic utility of cyclohexane derivatives (Han & Ong, 2005).
Physical Properties Analysis
The physical properties of cyclohexane derivatives, such as melting points, boiling points, and solubility, are influenced by their molecular structure. Studies on compounds like 6,6'-dimethoxy-2,2'-[(1R,2R)-cyclohexane-1,2-diylbis(nitrilomethylidyne)]diphenol, which forms a three-dimensional framework through hydrogen bonding, provide insights into how structural features affect physical properties (Mohamed et al., 2003).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of cyclohexane derivatives are closely related to their molecular structure. The synthesis and some reactions of 1-(Trimethoxymethyl) cyclohexene, for example, highlight how modifications to the cyclohexene ring can influence its reactivity, demonstrating the importance of functional groups in determining the chemical behavior of cyclohexane derivatives (Bourke & Collins, 1996).
Wissenschaftliche Forschungsanwendungen
Thermodynamics of Vinyl Ethers : Research by Taskinen (1973) explored the thermodynamics of vinyl ethers, including compounds similar to the one , in cyclohexane. This study provided insights into the enthalpy and entropy of isomerization at different temperatures, which is crucial for understanding the stability and reactivity of such compounds (Taskinen, 1973).
Configurational Effects on Internal Proton Transfers : Denekamp and Mandelbaum (1995) examined the effects of configuration on internal proton transfers in stereoisomeric cyclohexanes. Their study showed different behaviors in isobutane chemical ionization mass spectra for cis and trans isomers, indicating significant configurational effects on the chemical properties of these compounds (Denekamp & Mandelbaum, 1995).
Stabilities of Related Isomeric Compounds : Further work by Taskinen (1974) on the thermodynamics of related isomeric compounds in cyclohexane solutions highlighted the relative stabilities of these substances. This research is important for understanding the preferred configurations and stability under different conditions (Taskinen, 1974).
Degradation of Cyclohexane Compounds : A study by Lee and Cho (2008) focused on the degradation of cyclohexane and hexane by a specific bacterial strain. This research is relevant for environmental applications, such as bioremediation, where understanding the microbial degradation of cyclohexane compounds is crucial (Lee & Cho, 2008).
Catalytic Asymmetric Hydroformylation : Research by Hayashi et al. (1979) investigated the use of cyclohexane-based ligands in catalytic asymmetric hydroformylation, a process important in synthetic organic chemistry. This study provided insights into the efficiency and stereoselectivity of these ligands in catalysis (Hayashi, Tanaka, Ikeda, & Ogata, 1979).
Crystal Structure Analysis : Studies have been conducted on the crystal structures of cyclohexane derivatives, providing detailed insights into their molecular configurations and interactions. This is essential for understanding their physical and chemical properties (Chelli, Troshin, Lakhdar, Mayr, & Mayer, 2016).
NMR and Computational Studies : Research by Ng et al. (2012) used 13C NMR and computational methods to study derivatives of anisole in cyclohexane solutions. This study is relevant for understanding the molecular dynamics and interactions of these compounds in solution (Ng, Salleh, Xie, & Schaefer, 2012).
Safety And Hazards
The compound has been associated with the hazard statement codes H319, H317, H315, which correspond to “Causes serious eye irritation”, “May cause an allergic skin reaction”, and “Causes skin irritation” respectively . The precautionary statement codes are P280, P337+P313, P501, P301+P312, P302+P352, P305+P351+P338 , which include recommendations for handling and storage, first-aid measures, and disposal considerations.
Eigenschaften
IUPAC Name |
(1S,2R,4R)-2-methoxy-4-methyl-1-propan-2-ylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O/c1-8(2)10-6-5-9(3)7-11(10)12-4/h8-11H,5-7H2,1-4H3/t9-,10+,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGJLPHFRJNJMN-OUAUKWLOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883694 | |
| Record name | Cyclohexane, 2-methoxy-4-methyl-1-(1-methylethyl)-, (1S,2R,4R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colourless liquid; Minty aroma | |
| Record name | L-Menthyl methyl ether | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1406/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in heptane; Slightly soluble in triacetin; Insoluble in water, Soluble (in ethanol) | |
| Record name | L-Menthyl methyl ether | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1406/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.856-0.862 | |
| Record name | L-Menthyl methyl ether | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1406/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Cyclohexane, 2-methoxy-4-methyl-1-(1-methylethyl)-, (1S,2R,4R)- | |
CAS RN |
1565-76-0 | |
| Record name | (1S,2R,4R)-2-Methoxy-4-methyl-1-(1-methylethyl)cyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1565-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Menthyl methyl ether, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001565760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexane, 2-methoxy-4-methyl-1-(1-methylethyl)-, (1S,2R,4R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexane, 2-methoxy-4-methyl-1-(1-methylethyl)-, (1S,2R,4R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1R-(1α,2β,5α)]-1-(isopropyl)-2-methoxy-4-methylcyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.878 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MENTHYL METHYL ETHER, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89677W03FF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Anthracenesulfonic acid, 1-amino-9,10-dihydro-2-methyl-4-[(4-methyl-2-sulfophenyl)amino]-9,10-dioxo-, sodium salt (1:2)](/img/structure/B72956.png)
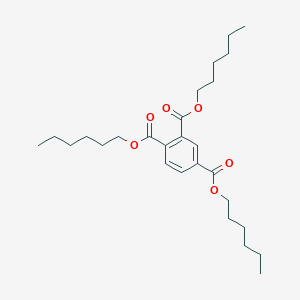
![n-{1-[Bis(2-chloroethyl)amino]-1-oxopropan-2-yl}benzamide](/img/structure/B72958.png)
